(R)-Equol
CAS No.: 221054-79-1
VCID: VC21336417
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-Equol, also known as (+)-Equol, is a member of the hydroxyisoflavan family. It is one of the two enantiomers of equol, the other being (S)-Equol. Equol itself is a metabolite of daidzein, a type of isoflavone found in soybeans and other plant sources, produced by intestinal bacteria in some individuals . While (S)-Equol is naturally produced in humans and animals, (R)-Equol can be chemically synthesized . Pharmacological Effects(R)-Equol exhibits different pharmacological effects compared to (S)-Equol. It induces significant ERα and ERβ transcriptional activation in various cell lines, though its effects can vary depending on the cellular context . In some studies, (R)-Equol showed stronger ERβ transcriptional activation than (S)-Equol, particularly at higher concentrations . Comparison of (R)- and (S)-Equol
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CAS No. | 221054-79-1 | |||||||||||||||
Product Name | (R)-Equol | |||||||||||||||
Molecular Formula | C15H14O3 | |||||||||||||||
Molecular Weight | 242.27 g/mol | |||||||||||||||
IUPAC Name | (3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |||||||||||||||
Standard InChI | InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1 | |||||||||||||||
Standard InChIKey | ADFCQWZHKCXPAJ-LBPRGKRZSA-N | |||||||||||||||
Isomeric SMILES | C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |||||||||||||||
SMILES | C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |||||||||||||||
Canonical SMILES | C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |||||||||||||||
Synonyms | (+-)-isomer of equol 3' Hydroxy Equol 3'-hydroxy-equol 4' methoxy 7 isoflavanol 4' O Methyl Equol 4'-methoxy-7-isoflavanol 4'-O-methyl equol 6' Hydroxy Equol 6'-hydroxy-equol equol Equol, 4'-O-Methyl |
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PubChem Compound | 6950272 | |||||||||||||||
Last Modified | Aug 15 2023 |
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